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Compound of Interest

Compound Name: 2,4-Dibromobenzaldehyde

Cat. No.: B1584873 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the mass spectrometry fragmentation

pattern of 2,4-Dibromobenzaldehyde (C₇H₄Br₂O), a key intermediate in organic synthesis.

Understanding its behavior under mass spectrometric conditions is crucial for its identification,

characterization, and quality control in research and drug development.

Core Data Presentation
The mass spectrum of 2,4-Dibromobenzaldehyde is characterized by a distinct pattern of

fragmentation, primarily influenced by the presence of the aldehyde functional group and the

two bromine atoms on the aromatic ring. The quantitative data for the most significant

fragments, as referenced from the NIST Mass Spectrometry Data Center, are summarized

below.[1]
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m/z
Proposed
Fragment Ion

Relative Intensity Notes

262, 264, 266 [C₇H₄Br₂O]⁺ High

Molecular ion peak

cluster, showing the

characteristic isotopic

pattern for two

bromine atoms (¹⁹Br

and ⁸¹Br). The peak at

m/z 262 is a top peak.

[1]

261, 263, 265 [C₇H₃Br₂O]⁺ Moderate

Loss of a hydrogen

radical (H•) from the

aldehyde group.

183, 185 [C₇H₄BrO]⁺ Moderate
Loss of one bromine

radical (Br•).

155, 157 [C₆H₄Br]⁺ Moderate

Loss of a bromine

radical and carbon

monoxide (CO).

104 [C₇H₄O]⁺ Low
Loss of two bromine

radicals.

75 [C₆H₃]⁺ High

A prominent peak

resulting from the loss

of two bromine atoms

and the CHO group.

[1]

74 [C₆H₂]⁺ High
Further fragmentation

of the m/z 75 ion.[1]

Elucidation of the Fragmentation Pathway
The fragmentation of 2,4-Dibromobenzaldehyde upon electron ionization (EI) follows a logical

sequence of events initiated by the removal of an electron to form the molecular ion. The
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presence of two bromine atoms, with their nearly 1:1 isotopic abundance of ⁷⁹Br and ⁸¹Br,

results in a characteristic isotopic pattern for all bromine-containing fragments.

The primary fragmentation pathways include:

Loss of a Hydrogen Radical: A common fragmentation for aromatic aldehydes, leading to the

formation of a stable acylium ion.

Loss of a Bromine Radical: Cleavage of a carbon-bromine bond.

Sequential Loss of Bromine and Carbon Monoxide: A characteristic fragmentation pattern for

halogenated benzaldehydes.

Formation of Phenyl Cations: Further fragmentation leads to the formation of stable phenyl

cations and related structures.

Mandatory Visualization: Fragmentation Pathway
The following diagram illustrates the proposed mass spectrometry fragmentation pathway of

2,4-Dibromobenzaldehyde.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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